6-Bromo-3-(trifluoromethylthio)indole
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Overview
Description
6-Bromo-3-(trifluoromethylthio)indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and trifluoromethylthio groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . This reaction is crucial for the successful formation of the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the large-scale synthesis of similar indole derivatives.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(trifluoromethylthio)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bismuth (III) Chloride:
Methanesulfonic Acid: Used in Fischer indole synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted indoles with different functional groups.
Scientific Research Applications
6-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The presence of bromine and trifluoromethylthio groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoindole: Lacks the trifluoromethylthio group.
6-Chloro-3-(trifluoromethylthio)indole: Contains chlorine instead of bromine.
3-(Trifluoromethylthio)indole: Lacks the bromine atom.
Uniqueness
6-Bromo-3-(trifluoromethylthio)indole is unique due to the presence of both bromine and trifluoromethylthio groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H5BrF3NS |
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Molecular Weight |
296.11 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NS/c10-5-1-2-6-7(3-5)14-4-8(6)15-9(11,12)13/h1-4,14H |
InChI Key |
DZYJPMPNWAWWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2SC(F)(F)F |
Origin of Product |
United States |
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